molecular formula C9H18BrO6P B14502560 Methyl 3-bromo-2-(diethoxyphosphoryl)-2-hydroxybutanoate CAS No. 64845-33-6

Methyl 3-bromo-2-(diethoxyphosphoryl)-2-hydroxybutanoate

Cat. No.: B14502560
CAS No.: 64845-33-6
M. Wt: 333.11 g/mol
InChI Key: CLMMKPAQARLOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-2-(diethoxyphosphoryl)-2-hydroxybutanoate is an organic compound with a complex structure that includes bromine, phosphorus, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-(diethoxyphosphoryl)-2-hydroxybutanoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by phosphorylation and esterification reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-(diethoxyphosphoryl)-2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a simpler hydrocarbon.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 3-bromo-2-(diethoxyphosphoryl)-2-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-bromo-2-(diethoxyphosphoryl)-2-hydroxybutanoate exerts its effects involves interactions with specific molecular targets. The bromine and phosphorus atoms play crucial roles in its reactivity, enabling it to participate in various biochemical pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active products.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-2-fluorobenzoate: Similar in structure but contains a fluorine atom instead of a diethoxyphosphoryl group.

    Methyl 3-bromo-2-(2-hydroxy-2-propyl)-7-oxo-7H-selenolo[2,3-f]chromene-8-carboxylic acid: Contains a selenophene ring and is used in different applications.

Uniqueness

Methyl 3-bromo-2-(diethoxyphosphoryl)-2-hydroxybutanoate is unique due to the presence of both bromine and diethoxyphosphoryl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

64845-33-6

Molecular Formula

C9H18BrO6P

Molecular Weight

333.11 g/mol

IUPAC Name

methyl 3-bromo-2-diethoxyphosphoryl-2-hydroxybutanoate

InChI

InChI=1S/C9H18BrO6P/c1-5-15-17(13,16-6-2)9(12,7(3)10)8(11)14-4/h7,12H,5-6H2,1-4H3

InChI Key

CLMMKPAQARLOCC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(C)Br)(C(=O)OC)O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.